molecular formula C3H3ClF4O2S B12072005 Chlorosulfurous acid, 2,2,3,3-tetrafluoropropyl ester CAS No. 110920-07-5

Chlorosulfurous acid, 2,2,3,3-tetrafluoropropyl ester

Cat. No.: B12072005
CAS No.: 110920-07-5
M. Wt: 214.57 g/mol
InChI Key: GCKJFBPFDKPCIF-UHFFFAOYSA-N
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Description

Chlorosulfurous acid, 2,2,3,3-tetrafluoropropyl ester is a fluorinated organosulfur compound characterized by a chlorosulfurous acid backbone esterified with a 2,2,3,3-tetrafluoropropyl group. Fluorinated esters are widely studied for their thermal stability, chemical resistance, and unique solvation behaviors, which are influenced by the electron-withdrawing effects of fluorine atoms .

Properties

IUPAC Name

3-chlorosulfinyloxy-1,1,2,2-tetrafluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4O2S/c4-11(9)10-1-3(7,8)2(5)6/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKJFBPFDKPCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OS(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467252
Record name Chlorosulfurous acid, 2,2,3,3-tetrafluoropropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110920-07-5
Record name Chlorosulfurous acid, 2,2,3,3-tetrafluoropropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Chlorosulfurous acid, 2,2,3,3-tetrafluoropropyl ester involves specific reaction conditions. One common method includes the reaction of chlorosulfurous acid with 2,2,3,3-tetrafluoropropanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

Chlorosulfurous acid, 2,2,3,3-tetrafluoropropyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chlorosulfurous acid, 2,2,3,3-tetrafluoropropyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: Research studies may explore its potential biological activities and interactions with biomolecules.

    Medicine: Investigations into its potential therapeutic applications and effects on biological systems.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Chlorosulfurous acid, 2,2,3,3-tetrafluoropropyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to particular enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

2,2,3,3-Tetrafluoropropyl Acrylate (TFPA)
  • Synthesis: Prepared via esterification of acrylic acid and 2,2,3,3-tetrafluoropropanol with a yield of 65–70% under optimized conditions .
  • Properties: Boiling point: 146–149°C; density: 1.254 g/cm³; refractive index: 1.3750. Notably, TFPA exhibits high aqueous solubility, making it suitable for pharmaceutical applications .
  • Applications : Used in polymer chemistry and drug delivery systems due to its balance of fluorine content and solubility .
Malonic Acid Bis(2,2,3,3-Tetrafluoropropyl) Ester
  • Synthesis: Synthesized with a 92% yield via refluxing malonic acid with 2,2,3,3-tetrafluoropropanol in benzene .
  • Properties : Boiling point: 132°C at 15 mmHg. The high yield and stability suggest efficient esterification processes for fluorinated diesters .
Phosphoric Acid, Dibutyl 1,1-Dimethyl-2,2,3,3-Tetrafluoropropyl Ester
  • Occurrence : Identified in Dendrobium officinale with variable concentrations (2.87–5.02% across regions), indicating natural occurrence of fluorinated esters .
Succinic Acid and Fumaric Acid Esters
  • Examples :
    • Succinic acid, 2,2,3,3-tetrafluoropropyl 2,2,3,3-tetrafluoropropyl ester (CAS 38-211-5) .
    • Fumaric acid, dichlorophenyl tetrafluoropropyl esters (CAS 115-124-6, 43-839-3) .
  • Properties : These esters exhibit molecular weights ranging from 212.19 to 216.11 g/mol, with variations in thermal stability and solubility depending on the acid backbone .

Thermal and Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Notable Behavior Reference
TFPA 146–149 1.254 High aqueous solubility
Malonic acid bis-tetrafluoropropyl ester 132 (15 mmHg) - Thermal stability under vacuum
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether - - Weak solvating power for Li-S batteries

Biological Activity

Chlorosulfurous acid, 2,2,3,3-tetrafluoropropyl ester (CAS Number: 2077074), is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

Chlorosulfurous acid esters are characterized by their sulfur-containing groups and halogen substitutions. The specific structure of 2,2,3,3-tetrafluoropropyl ester contributes to its reactivity and interaction with biological systems. The fluorine atoms enhance the lipophilicity of the compound, potentially affecting its absorption and distribution in biological tissues.

The biological activity of chlorosulfurous acid esters can be attributed to several mechanisms:

  • Reactivity with Biological Molecules : The presence of sulfur and chlorine atoms allows for nucleophilic attack on various biomolecules, including proteins and nucleic acids. This can lead to modifications that alter cellular functions.
  • Inhibition of Enzymatic Activity : Some studies suggest that chlorosulfurous acid derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, they may interfere with sulfotransferases or other sulfur metabolism-related enzymes.

Toxicological Studies

Research indicates that chlorosulfurous acid esters exhibit varying degrees of toxicity depending on concentration and exposure duration. In vitro studies have shown cytotoxic effects on mammalian cell lines at higher concentrations, while lower concentrations may induce cellular stress responses without overt toxicity.

Case Studies

  • Cell Line Studies : In a study examining the effects on human liver cell lines (HepG2), exposure to chlorosulfurous acid esters resulted in increased levels of reactive oxygen species (ROS), indicating oxidative stress. This was accompanied by alterations in gene expression related to detoxification processes.
  • Animal Models : In vivo studies using rodent models have shown that administration of chlorosulfurous acid esters can lead to liver and kidney damage at high doses. Histopathological examinations revealed necrosis and inflammation in these organs.

Data Table: Summary of Biological Effects

Study TypeOrganism/Cell LineObserved EffectsConcentration Range
In VitroHepG2 CellsIncreased ROS levels; altered gene expression10 µM - 100 µM
In VivoRodentsLiver and kidney damage; necrosis50 mg/kg - 200 mg/kg
Enzymatic AssayHuman EnzymesInhibition of sulfotransferase activityIC50 = 25 µM

Environmental Impact

The environmental persistence of chlorosulfurous acid esters raises concerns regarding their ecological effects. Studies indicate that fluorinated compounds can accumulate in the environment and may disrupt endocrine systems in wildlife.

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